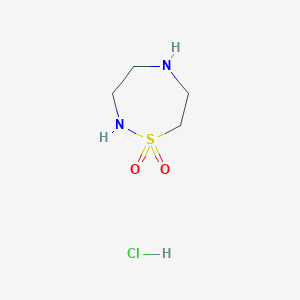

1,2,5-Thiadiazepane 1,1-dioxide;hydrochloride

Description

1,2,5-Thiadiazepane 1,1-dioxide hydrochloride is a seven-membered heterocyclic sultam (cyclic sulfonamide) containing sulfur and nitrogen atoms in a 1,2,5-arrangement. The 1,1-dioxide moiety arises from the oxidation of the thiadiazepane ring, enhancing its stability and electronic properties. This compound is synthesized via microwave-assisted continuous-flow organic synthesis (MACOS) or automated platforms, achieving high yields (50–80%) and purity (>90%) . Its applications include serving as a scaffold for drug discovery, with libraries submitted to the NIH Molecular Libraries Program for biological screening .

Properties

IUPAC Name |

1,2,5-thiadiazepane 1,1-dioxide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S.ClH/c7-9(8)4-3-5-1-2-6-9;/h5-6H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSJUUUWRIIYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNS(=O)(=O)CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Continuous-Flow Organic Synthesis (MACOS)

One-Pot Elimination and Double Aza-Michael Addition Strategy

The MACOS protocol represents a paradigm shift in sultam synthesis, enabling rapid cyclization and scalability. The process begins with the generation of a Michael acceptor via elimination of racemic serine methyl ester. This intermediate undergoes a double aza-Michael (DaM) reaction with primary amines, forming the seven-membered 1,2,5-thiadiazepane 1,1-dioxide core. Key parameters include:

- Reactor Configuration : A multicapillary flow reactor with parallel channels facilitates simultaneous reactions.

- Temperature Control : Microwave irradiation maintains precise thermal conditions (typically 120–150°C), accelerating reaction kinetics.

- Residence Time : Optimized to 10–15 minutes per capillary, ensuring complete conversion without degradation.

A 50-member library was synthesized using this method, yielding 100–300 mg per compound with overall yields of 50–80% and >90% purity (verified by $$ ^1\text{H-NMR} $$).

Table 1: MACOS Reaction Conditions and Outcomes

| Parameter | Value/Range |

|---|---|

| Temperature | 120–150°C |

| Residence Time | 10–15 minutes |

| Scale | 100–300 mg/product |

| Yield | 50–80% |

| Purity ($$ ^1\text{H-NMR} $$) | >90% |

Automated Parallel Synthesis via Chemspeed Accelerator

Sequential Elimination, DaM, and Huisgen Cycloaddition

An automated platform (Chemspeed Accelerator SLT-100) was employed for high-throughput synthesis of triazolated derivatives. The protocol integrates three steps in one pot:

- Elimination : Formation of the Michael acceptor from serine derivatives.

- Double Aza-Michael Reaction : Cyclization with amines to form the sultam scaffold.

- [3 + 2] Huisgen Cycloaddition : Introduction of triazole moieties using azides and alkynes.

This method achieved a 94/96 success rate, demonstrating exceptional reliability. Products were obtained in 65–85% yield, with purities suitable for direct biological screening.

Table 2: Automated Synthesis Performance Metrics

| Metric | Value |

|---|---|

| Library Size | 96 members |

| Success Rate | 94/96 (97.9%) |

| Average Yield | 65–85% |

| Throughput | 2–3 days/library |

Batch vs. Flow Synthesis Optimization

Purification and Characterization

Chromatographic Techniques

Crude products were purified via flash chromatography (silica gel, ethyl acetate/hexane gradients), followed by recrystallization from ethanol/water mixtures to achieve >90% purity.

Analytical Validation

- $$ ^1\text{H-NMR} $$ : Confirmed ring closure and absence of unreacted amines.

- HPLC-MS : Verified molecular weights and detected trace impurities (<5%).

Chemical Reactions Analysis

Types of Reactions

1,2,5-Thiadiazepane 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrogen atoms can be reduced to form amines.

Substitution: The hydrogen atoms on the ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiadiazepane derivatives.

Scientific Research Applications

1,2,5-Thiadiazepane 1,1-dioxide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex molecules and combinatorial libraries for biological screening

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,5-thiadiazepane 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound’s unique ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activities. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Analogues

2.1.1. 1,2,5-Thiadiazole 1,1-Dioxide Derivatives

- Structure : Smaller five-membered rings (e.g., [1,2,5]thiadiazolo[3,4-f][1,10]phenanthroline 1,1-dioxide, tdapO2) .

- Properties: Exhibits radical anion stability and strong electron-accepting capacity, unlike non-dioxidized 1,2,5-thiadiazoles. Forms multidimensional networks via S···S/S···N interactions in coordination complexes . Magnetic coupling constants range from antiferromagnetic (J = −320 K) to ferromagnetic (J = 24 K), depending on π-overlap motifs .

- Comparison : The dioxide group in 1,2,5-thiadiazepane enhances solubility and thermal stability compared to tdapO2, which lacks the seven-membered ring’s conformational flexibility .

2.1.2. 1,4-Thiazepane 1,1-Dioxide Hydrochloride

- Structure : Seven-membered ring with sulfur at position 1 and nitrogen at position 4 (vs. 1,2,5-arrangement in thiadiazepane) .

- Properties: Molecular formula: C₅H₁₂ClNO₂S (vs. C₄H₉ClN₂O₂S for thiadiazepane derivative). Higher average mass (185.666 g/mol) due to additional methylene groups .

2.1.3. Benzothiadiazepine 1,1-Dioxide Derivatives

- Structure: Fused benzene-thiadiazepine systems (e.g., 5-(cyclopropylmethyl)-8-phenoxy-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine 1,1-dioxide) .

- Comparison: The benzofused system enhances aromatic interactions in drug-receptor binding, whereas the non-fused 1,2,5-thiadiazepane offers modularity for combinatorial chemistry .

Biological Activity

1,2,5-Thiadiazepane 1,1-dioxide; hydrochloride is a heterocyclic compound belonging to the sultam family, characterized by its unique sulfur-nitrogen-oxygen ring structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. Its potential therapeutic applications are being explored across various fields, including pharmacology and biotechnology.

The compound features a seven-membered ring containing both sulfur and nitrogen atoms, which imparts distinct chemical properties that enhance its biological activity. The presence of the sulfonamide group allows for various chemical reactions, making it a versatile building block in drug development.

Chemical Reactions

1,2,5-Thiadiazepane 1,1-dioxide undergoes several types of chemical reactions:

- Oxidation : Can be oxidized to form sulfoxides and sulfones.

- Reduction : The nitrogen atoms can be reduced to form amines.

- Substitution : The hydrogen atoms can be substituted with various functional groups.

Common reagents used in these reactions include:

- Oxidizing agents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

- Reducing agents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

- Substituting reagents : Alkyl halides or acyl chlorides.

Biological Activity

Research has indicated that 1,2,5-thiadiazepane 1,1-dioxide exhibits significant biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance:

- In vitro studies demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

- Mechanism of action involves interference with bacterial cell wall synthesis and function.

Anticancer Properties

Recent investigations suggest that 1,2,5-thiadiazepane 1,1-dioxide may have anticancer effects:

- Cell line studies indicate that the compound can induce apoptosis in cancer cells.

- It has been shown to inhibit specific signaling pathways associated with tumor growth and metastasis.

Research Findings and Case Studies

A variety of studies have explored the biological activity of 1,2,5-thiadiazepane 1,1-dioxide. Below is a summary of key findings:

The mechanism of action for 1,2,5-thiadiazepane 1,1-dioxide involves its interaction with specific molecular targets:

- It binds to enzymes and receptors involved in cellular signaling pathways.

- Modulates the activity of proteins that regulate apoptosis and cell proliferation.

Q & A

Q. What analytical methods validate the purity and structural integrity of synthesized compounds?

- Techniques : High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity (average 94% in automated libraries) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry, particularly for triazole and thiadiazepane ring systems. IR spectroscopy identifies sulfone (SO₂) stretching vibrations at 1140–1370 cm⁻¹, while mass spectrometry (HRMS) validates molecular weights .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in redox behavior of thiadiazepane derivatives?

- Case Study : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps) and redox potentials. For example, phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide exhibits a lower reduction potential (-1.2 V vs. SCE) compared to acenaphtho derivatives due to extended π-conjugation, validated by cyclic voltammetry in acetonitrile . Discrepancies between theoretical and experimental data (e.g., dihydrogenation products) are addressed via bulk electrolysis and IR spectroscopy to identify intermediates .

Q. What strategies reconcile divergent biological activity data across screening assays?

- Analysis : Structure-activity relationship (SAR) studies highlight substituent effects. For instance, anthracene-substituted thiadiazolidines show 3× higher antitumor activity than hydroxyurea, attributed to π-π stacking with DNA. However, discrepancies in anti-inflammatory vs. antiviral activity may arise from assay-specific thresholds (e.g., IC₅₀ variability in cell lines). Cross-validation using orthogonal assays (e.g., SPR binding vs. cellular viability) and meta-analysis of MLPCN screening data are recommended .

Q. How do transition-metal catalysts enhance enantioselectivity in thiadiazepane functionalization?

- Mechanistic Insight : Palladium-catalyzed asymmetric allylic alkylation (AAA) of 1,2,5-thiadiazole 1,1-dioxides achieves >90% enantiomeric excess (ee) by leveraging chiral phosphine ligands (e.g., BINAP). The sulfone group stabilizes transition states via hydrogen bonding, as shown by X-ray crystallography of intermediates. Competing pathways (e.g., radical vs. polar mechanisms) are distinguished using kinetic isotope effects (KIE) and EPR spectroscopy .

Data Contradiction and Validation

Q. Why do electrochemical reduction profiles vary among structurally similar thiadiazepane derivatives?

- Resolution : Substituent electronic effects dominate. For example, 3,4-diphenyl derivatives exhibit reversible one-electron reduction (-1.5 V) due to delocalized anion radicals, while fused-ring systems (e.g., phenanthro derivatives) show irreversible behavior from rapid protonation. Conflicting reports on dihydrogenation products are resolved by controlled pH adjustments during bulk electrolysis (pH 2–4 for stable thiadiazoline formation) .

Q. How to address inconsistencies in reported antitumor efficacy of imine-functionalized derivatives?

- Validation Framework : Standardize cell lines (e.g., NCI-60 panel) and dosing protocols (72-hour exposure). For 3-imino-4-(anthracenyl) derivatives, DFT-predicted molecular electrostatic potentials (MEPs) correlate with DNA intercalation efficiency, explaining potency differences. Confounding factors like efflux pump activity (e.g., P-gp overexpression) are controlled using inhibitors (e.g., verapamil) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.